molecular formula C7H3BrF3I B1521513 1-Bromo-2-iodo-4-(trifluoromethyl)benzene CAS No. 640280-28-0

1-Bromo-2-iodo-4-(trifluoromethyl)benzene

Cat. No.: B1521513
CAS No.: 640280-28-0
M. Wt: 350.9 g/mol
InChI Key: NBSGEAPKXCFNTH-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-4-(trifluoromethyl)benzene is an organohalide compound with the molecular formula C7H3BrF3I. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 4-(trifluoromethyl)aniline. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted by nucleophiles. For example, reactions with organometallic reagents like Grignard reagents or organolithium compounds.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where the halogen atoms are replaced by other groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-Bromo-2-iodo-4-(trifluoromethyl)benzene is valuable in several research fields:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Material Science: Incorporated into the design of new materials with specific electronic or photonic properties.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: Utilized in the development of probes and imaging agents for biological systems.

Mechanism of Action

The compound’s effects are primarily due to its ability to participate in various chemical reactions. The bromine and iodine atoms act as leaving groups in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

  • 1-Bromo-4-iodo-2-(trifluoromethyl)benzene
  • 1-Chloro-2-iodo-4-(trifluoromethyl)benzene
  • 1-Bromo-2-iodo-4-(methyl)benzene

Uniqueness: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which allows for versatile reactivity in synthetic applications. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-2-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSGEAPKXCFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673779
Record name 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640280-28-0
Record name 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-(trifluoromethyl)-iodobenzene was synthesized from 2-bromo-5-(trifluoromethyl)benzeneamine according to the procedure described for Example 86. Diethyl [2-bromo-5-(trifluoromethyl)phenyl]difluoromethylphosphonate was synthesized from 2-bromo-5-(trifluoromethyl)-iodobenzene according to Example 25 except that chlorotrimethylsilane (several drops) was used in place of acetic acid. Compound 87 was synthesized according to procedures similar to those of Example 40 from this corresponding diethyl phosphonate. MS (ES−): m/z 353.0, 355.0 (M−H). 1H NMR: (DMSO-d6, 400 MHz) δ 7.94 (d, J=8.2, 1H), 7.90 (s, 1H), 7.68 (d, J=8.2, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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